

# In-Depth Technical Guide: 1-(Cyclopropylcarbonyl)piperidin-4-one

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## Compound of Interest

**Compound Name:** 1-(Cyclopropylcarbonyl)piperidin-4-one

**Cat. No.:** B1285367

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-(Cyclopropylcarbonyl)piperidin-4-one**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, potential synthetic routes with experimental protocols, and explores its putative biological significance based on the activities of structurally related compounds.

## Core Compound Properties

**1-(Cyclopropylcarbonyl)piperidin-4-one** is a derivative of piperidin-4-one featuring a cyclopropylcarbonyl group attached to the nitrogen atom. Its chemical structure combines the rigid, three-membered cyclopropyl ring with the versatile piperidin-4-one scaffold, a common motif in pharmacologically active molecules.[\[1\]](#)[\[2\]](#)

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>13</sub> NO <sub>2</sub>	--INVALID-LINK--
Molecular Weight	167.21 g/mol	--INVALID-LINK--
CAS Number	63463-43-4	--INVALID-LINK--
Appearance	Solid (predicted)	General chemical knowledge
LogP (predicted)	-0.52	--INVALID-LINK--

## Synthesis and Experimental Protocols

The synthesis of **1-(Cyclopropylcarbonyl)piperidin-4-one** is not explicitly detailed in publicly available literature. However, based on standard organic chemistry principles and related syntheses, two primary retrosynthetic pathways are proposed: the acylation of piperidin-4-one with a cyclopropanecarbonyl derivative, or an amide coupling reaction between piperidin-4-one and cyclopropanecarboxylic acid.

### Method 1: Acylation of Piperidin-4-one

This approach involves the reaction of piperidin-4-one with an activated cyclopropanecarbonyl species, such as cyclopropanecarbonyl chloride.

Experimental Protocol:

- Reaction Setup: To a solution of piperidin-4-one hydrochloride (1 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.2 equivalents) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add cyclopropanecarbonyl chloride (1.1 equivalents) dropwise.
- Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
- Extraction: Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate.

- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

### Logical Workflow for Acylation Synthesis



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Caption: Synthetic workflow for the acylation of piperidin-4-one.

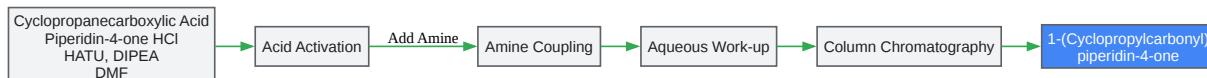
## Method 2: Amide Coupling

This method involves the direct coupling of piperidin-4-one with cyclopropanecarboxylic acid using a peptide coupling reagent.[3][4]

### Experimental Protocol:

- Activation of Carboxylic Acid: In a round-bottom flask, dissolve cyclopropanecarboxylic acid (1 equivalent) in a suitable solvent like N,N-dimethylformamide (DMF). Add a coupling reagent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.[5]
- Amine Addition: To the activated carboxylic acid solution, add piperidin-4-one hydrochloride (1 equivalent) and an additional equivalent of DIPEA.
- Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
- Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

## Logical Workflow for Amide Coupling

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Caption: Synthetic workflow for the amide coupling of piperidin-4-one.

## Potential Biological Activity and Signaling Pathways

While no specific biological data for **1-(Cyclopropylcarbonyl)piperidin-4-one** is readily available, the piperidin-4-one scaffold is a well-established pharmacophore with a broad range of biological activities, including anticancer and anti-HIV properties.<sup>[2]</sup> Furthermore, derivatives of this core structure have been investigated as anti-inflammatory agents.<sup>[6]</sup>

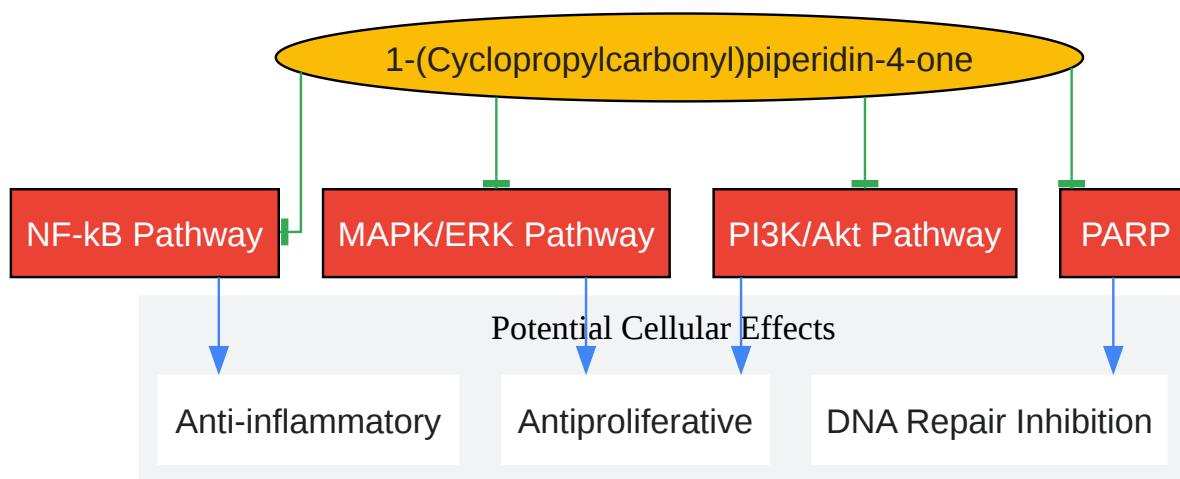
Structurally related compounds containing a 1-(cyclopropylcarbonyl)piperazine moiety have been identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and a target in cancer therapy.<sup>[7]</sup> This suggests that **1-(Cyclopropylcarbonyl)piperidin-4-one** could serve as a scaffold for the development of novel enzyme inhibitors.

Based on the known activities of related piperidine and piperazine compounds, several signaling pathways could be potentially modulated by **1-(Cyclopropylcarbonyl)piperidin-4-one** or its derivatives. These include:

- **NF-κB Signaling Pathway:** Piperidin-4-one analogs have been shown to inhibit the activation of NF-κB, a key regulator of inflammation.
- **MAPK/ERK Pathway:** This pathway is involved in cell proliferation and survival, and some piperidine derivatives have been found to modulate its activity.
- **PI3K/Akt Signaling Pathway:** This is another crucial pathway for cell survival and proliferation that can be targeted by piperidine-containing compounds.

- TGF- $\beta$ /SMAD Signaling Pathway: This pathway is involved in fibrosis and cell growth, and its modulation by piperine has been reported.

#### Hypothesized Signaling Pathway Interactions



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Caption: Potential signaling pathways modulated by the title compound.

## Conclusion

**1-(Cyclopropylcarbonyl)piperidin-4-one** is a readily accessible synthetic intermediate with significant potential for the development of novel therapeutic agents. Its structural similarity to known bioactive molecules, particularly PARP inhibitors and other enzyme modulators, makes it an attractive starting point for medicinal chemistry campaigns. Further investigation into its specific biological targets and mechanism of action is warranted to fully elucidate its therapeutic potential. The experimental protocols and workflows provided herein offer a solid foundation for the synthesis and future exploration of this promising compound.

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